

Technical Support Center: FC-11 In Vivo Delivery Optimization

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Compound of Interest

Compound Name: FC-11 (FAK degrader)

CAS No.: 2271035-37-9

Cat. No.: B607423

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Topic: Improving the Efficiency of FC-11 (FAK PROTAC) In Vivo Delivery Audience: Drug Development Professionals & Senior Scientists Status: Operational

Hub Overview: The FC-11 Delivery Challenge

Welcome to the FC-11 Technical Support Center. You are likely here because you are working with FC-11, the Focal Adhesion Kinase (FAK) targeting PROTAC (Proteolysis Targeting Chimera).

Unlike standard small molecule inhibitors (e.g., PF-562271), FC-11 is a heterobifunctional molecule (MW ~950 Da) comprising a FAK-binding moiety linked to the E3 ligase ligand Pomalidomide. Its delivery presents unique challenges: poor aqueous solubility, high molecular weight, and permeability barriers.[1]

This guide synthesizes field-proven protocols (based on Gao et al., 2019/2020) to ensure you achieve the reported >90% FAK degradation in target tissues.

Module 1: Formulation & Solubility (Pre-Injection)

Current Status: Critical Failure Point Issue: FC-11 precipitates upon contact with aqueous buffers (PBS/Saline) if not formulated correctly.

Technical Protocol: The "Golden Ratio" Vehicle

Standard saline is insufficient. You must use a co-solvent system to maintain solubility in vivo.

Recommended Formulation (IP Injection):

Component	Percentage (v/v)	Function	Technical Note
DMSO (Anhydrous)	5% - 10%	Primary Solubilizer	CRITICAL: Use fresh ampules. Hygroscopic DMSO (water uptake) causes immediate precipitation.
PEG 300 or 400	40%	Co-solvent	Increases solubility of lipophilic PROTACs.
Tween 80	5%	Surfactant	Prevents aggregation/micelle formation.

| Saline (0.9%) | Balance (45-50%) | Diluent | Add last and slowly with vortexing. |

Troubleshooting FAQ: Formulation

Q: My solution turns cloudy immediately after adding saline. Can I still inject it? A:NO. Cloudiness indicates precipitation. Injecting a suspension will result in erratic PK, macrophage clearance, and zero efficacy.

- Fix: Re-dissolve FC-11 in the DMSO/PEG/Tween mix completely before adding saline. Add saline dropwise while vortexing. If it still precipitates, increase PEG 300 to 50% or switch to 20% HP- β -Cyclodextrin (Captisol) in water as the diluent.

Q: Can I store the formulated stock? A: No. PROTACs in aqueous solution are prone to linker hydrolysis. Prepare fresh immediately before dosing.

Module 2: Administration & Dosing (In Vivo Execution)

Current Status: Optimization Required Standard Protocol: Based on murine reproductive and metastatic models.

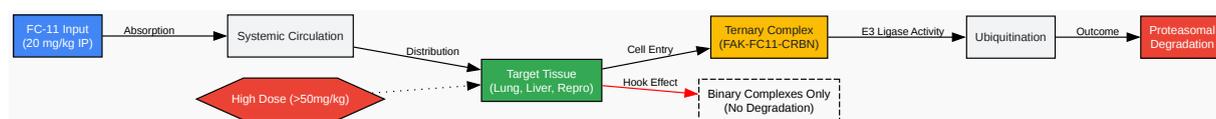
The Validated Dosing Regimen

- Route: Intraperitoneal (IP).[2]
- Dosage: 20 mg/kg.[2]
- Frequency: BID (Twice Daily).
- Duration: 5 days for maximal degradation (>90%).

Pharmacodynamics & The "Hook Effect"

Unlike inhibitors, PROTACs display a non-monotonic dose-response (bell-shaped curve).

- The Danger Zone: Dosing too high (>50-100 mg/kg) saturates both E3 ligase and Target protein independently, preventing the formation of the productive ternary complex.
- The Sweet Spot: 10–20 mg/kg maintains the stoichiometric balance required for ubiquitination.



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Figure 1: Mechanism of Action and the "Hook Effect" risk pathway. Proper dosing ensures Ternary Complex formation rather than saturation.

Module 3: Tissue Targeting & Limitations

Current Status: Barrier Alert

Critical Limitation: The Blood-Brain Barrier (BBB)

Q: I am not seeing FAK degradation in the brain. Why? A: FC-11 does not cross the BBB.[2]

- Evidence: Gao et al. (2020) confirmed that while FC-11 degrades FAK in the liver, spleen, lung, and reproductive organs, it shows zero knockdown in brain tissue.
- Workaround: For CNS targets, you must use direct intracranial injection or redesign the PROTAC with a BBB-penetrant E3 ligand (though this is chemically difficult for molecules >800 Da).

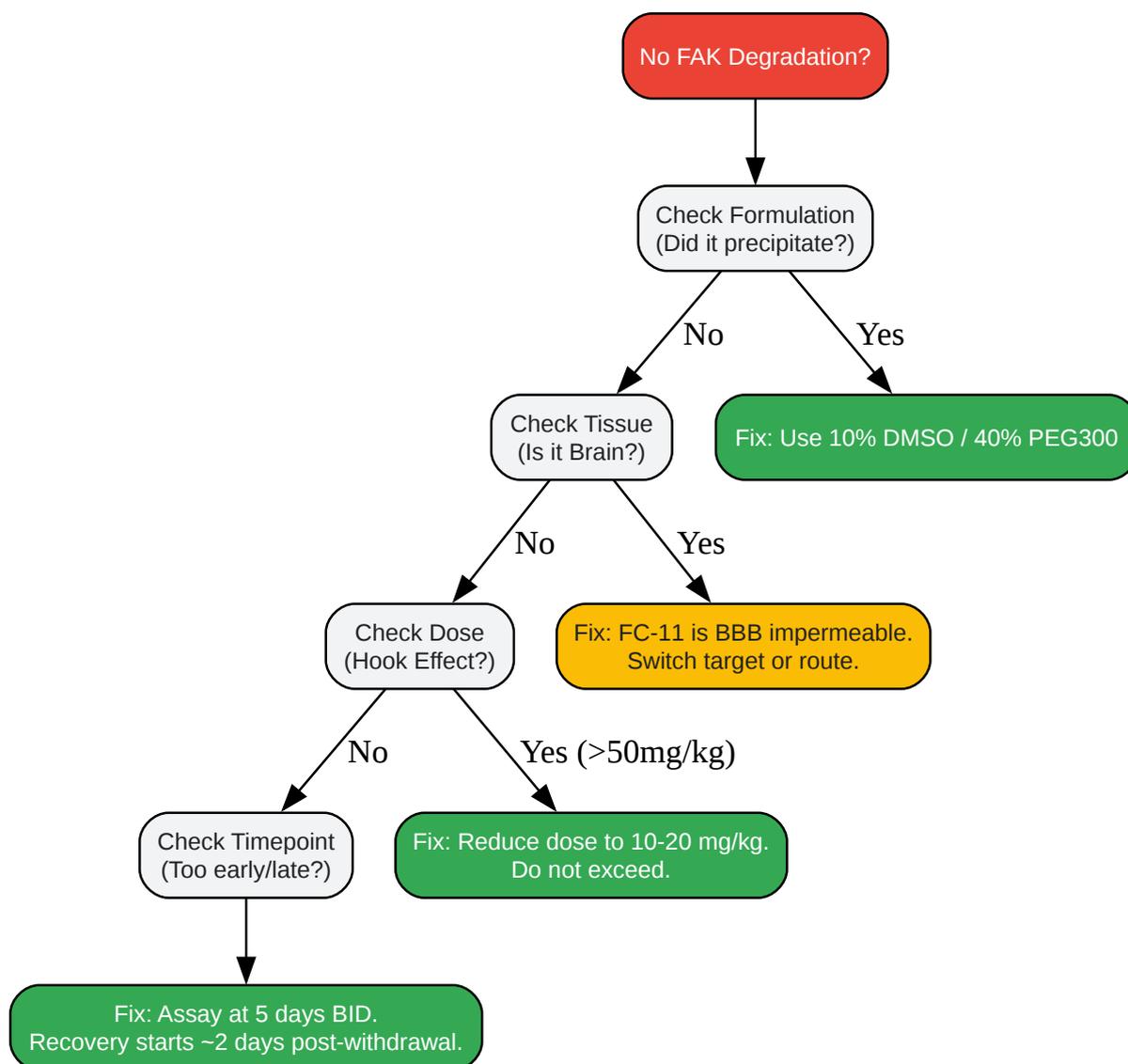
Tissue Efficacy Map

Tissue	Degradation Efficiency	Notes
Testis/Reproductive	High (>90%)	Primary validation model.[2]
Lung (Metastasis)	High	Effective in HCC lung mets model.
Liver/Spleen	High	High perfusion aids delivery.
Brain	None	Impermeable.

Module 4: Troubleshooting Logic

Symptom: "I injected 20 mg/kg but Western Blot shows no FAK reduction."

Follow this logic tree to diagnose the failure:



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Figure 2: Troubleshooting Logic Tree for In Vivo Efficacy Failure.

References

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Sources

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